molecular formula C10H19NO5 B13511264 (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxybutanoic acid

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxybutanoic acid

Cat. No.: B13511264
M. Wt: 233.26 g/mol
InChI Key: VLPDNYLGYMPWNS-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxybutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acids and peptides. The Boc group is a common protecting group for amines in organic synthesis due to its stability under a variety of conditions and its ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxybutanoic acid typically involves the protection of the amino group with a Boc group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected amino acids can be optimized using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major product is the deprotected amine.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxybutanoic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxybutanoic acid primarily involves the protection and deprotection of the amino group. The Boc group protects the amine from unwanted reactions during synthesis and can be selectively removed under mild acidic conditions. This allows for the stepwise construction of complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxybutanoic acid
  • ®-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxybutanoic acid methyl ester
  • ®-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxybutanoic acid ethyl ester

Uniqueness

®-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxybutanoic acid is unique due to its specific configuration and the presence of both a Boc-protected amine and a hydroxyl group. This combination makes it particularly useful in the synthesis of peptides and other biologically active molecules .

Properties

Molecular Formula

C10H19NO5

Molecular Weight

233.26 g/mol

IUPAC Name

(2R)-4-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11(4)7(5-6-12)8(13)14/h7,12H,5-6H2,1-4H3,(H,13,14)/t7-/m1/s1

InChI Key

VLPDNYLGYMPWNS-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](CCO)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCO)C(=O)O

Origin of Product

United States

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